2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
2-Benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a heterocyclic compound featuring a cyclopenta[d]thiazole core substituted with benzamido and thiophen-2-ylmethyl groups. This scaffold combines a bicyclic thiazole system with aromatic and heteroaromatic substituents, which may confer unique electronic and steric properties.
The synthesis of analogous compounds (e.g., triazoles and thiazoles) often involves nucleophilic addition, cyclization, and alkylation steps under reflux conditions, as seen in related synthetic protocols . Structural characterization relies on IR spectroscopy (e.g., absence of C=O bands post-cyclization) and NMR/MS analysis .
Properties
IUPAC Name |
2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-17(12-5-2-1-3-6-12)22-19-21-16-14(8-9-15(16)26-19)18(24)20-11-13-7-4-10-25-13/h1-7,10,14H,8-9,11H2,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVUIFPFTZZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CC=CS3)N=C(S2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects. The exact mode of action would depend on the specific target and the biochemical context.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets.
Pharmacokinetics
Thiazole derivatives, in general, have been found to have diverse pharmacokinetic properties, depending on their specific chemical structure.
Biological Activity
The compound 2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃N₃O₂S₂
- Molecular Weight : 293.39 g/mol
- CAS Number : 70291-62-2
Structural Features
| Feature | Description |
|---|---|
| Benzamide Group | Provides stability and solubility |
| Thiazole Ring | Imparts biological activity |
| Cyclopentane Structure | Enhances interaction with biological targets |
Antitumor Activity
Research has indicated that derivatives of thiazoles exhibit significant antitumor properties. In particular, compounds similar to this compound have demonstrated efficacy against various cancer cell lines. For example:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
- Case Study : A study reported that thiazole derivatives showed IC50 values in the micromolar range against breast and colon cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Preliminary studies suggest that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation:
- In Vitro Studies : Compounds similar to this thiazole derivative have been shown to downregulate TNF-alpha and IL-6 in macrophage models.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in tumor progression.
- Modulation of Signal Transduction Pathways : The compound could influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Notes:
- Lipophilicity: Methyl () and cyclohexenyl () substituents increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
- Bioactivity: Fluorine substitution () is known to enhance metabolic stability and binding affinity in drug design, though biological data for these compounds are unavailable.
- Synthetic Complexity: Compounds with bulkier substituents (e.g., ) may require multi-step alkylation or protection/deprotection strategies, as seen in S-alkylation reactions .
Structural and Spectroscopic Insights
- IR Spectroscopy: Absence of ν(C=O) bands in cyclized products (e.g., 1,2,4-triazoles ) confirms successful ring formation. For thiazole derivatives like the target compound, ν(C=S) stretches (~1240–1255 cm⁻¹) and ν(NH) bands (~3150–3414 cm⁻¹) are critical for structural validation .
- NMR Analysis: ¹H-NMR of analogs reveals shifts for aromatic protons (δ 7.0–8.5 ppm) and methylene groups in the cyclopenta ring (δ 2.5–3.5 ppm) .
Q & A
Q. Challenges :
- Purity control : Side reactions (e.g., over-alkylation) require rigorous monitoring via HPLC or TLC .
- Solvent sensitivity : Polar aprotic solvents (e.g., DMF) improve reaction efficiency but complicate purification .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can:
- Predict energetically favorable intermediates and transition states to reduce trial-and-error experimentation .
- Screen solvent effects and catalyst compatibility using density functional theory (DFT) .
- Case study : Similar thiazole derivatives were optimized by simulating reaction coordinates for cyclization steps, reducing synthesis time by 30% .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of thiophene attachment and cyclopenta[d]thiazole ring formation (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ~430–450 for similar compounds) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Advanced: How can researchers resolve contradictions in biological activity data across similar thiazole derivatives?
Answer:
- Structural benchmarking : Compare functional groups (e.g., thiophene vs. furan substitutions) using SAR tables (Table 1) .
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HepG2) and incubation times .
- Statistical validation : Apply multivariate analysis to distinguish signal-to-noise ratios in low-activity compounds .
Q. Table 1: Structural-Activity Trends in Analogues
| Compound | Thiophene Position | IC50 (μM) | Target |
|---|---|---|---|
| Target compound | 2-yl | Pending | Kinase X |
| N-(furan-2-ylmethyl) analogue | 2-yl | 12.3 | Kinase X |
| N-(4-fluorophenyl) analogue | 4-fluoro | 8.7 | Kinase Y |
Basic: What are the hypothesized biological targets for this compound?
Answer:
Based on structural analogues:
- Kinase inhibition : The thiazole core and benzamido group mimic ATP-binding motifs in kinases (e.g., EGFR, VEGFR) .
- GPCR modulation : The thiophen-2-ylmethyl group may interact with serotonin or dopamine receptors .
- Antimicrobial activity : Thiazole-thiophene hybrids disrupt bacterial cell wall synthesis .
Advanced: How can researchers validate target engagement and mechanism of action?
Answer:
- Biophysical assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity .
- Crystallography : Co-crystallize with purified kinase domains to identify binding pockets .
- Knockout models : CRISPR-Cas9 gene editing to confirm target specificity in cellular assays .
Basic: What stability issues arise during storage and handling?
Answer:
- Hydrolysis : The amide bond is susceptible to degradation in aqueous buffers (pH > 8) .
- Light sensitivity : Thiophene and thiazole moieties may photodegrade; store in amber vials at –20°C .
- Solubility : Poor aqueous solubility (~0.1 mg/mL) necessitates DMSO stock solutions .
Advanced: What strategies improve solubility without compromising activity?
Answer:
- Prodrug design : Introduce phosphate or PEG groups at the carboxamide position .
- Co-crystallization : Use cyclodextrins or liposomal encapsulation .
- Fragment-based optimization : Replace the benzamido group with hydrophilic bioisosteres (e.g., pyridine) .
Basic: How is the compound’s purity quantified, and what thresholds are acceptable?
Answer:
- HPLC : ≥95% purity (retention time 8–10 min, C18 column, acetonitrile/water gradient) .
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
- Impurity profiling : Identify byproducts (e.g., dealkylated derivatives) via LC-MS .
Advanced: How can machine learning predict synthetic pathways for novel derivatives?
Answer:
- Retrosynthesis models : Tools like IBM RXN or ASKCOS propose routes based on reaction databases .
- Descriptor-based QSAR : Train models on thiazole-thiophene libraries to prioritize high-activity candidates .
- Failure analysis : Use ML to classify failed reactions (e.g., solvent incompatibility) and adjust protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
